3-(5-Bromothiophen-2-yl)cyclobutan-1-one
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Overview
Description
3-(5-Bromothiophen-2-yl)cyclobutan-1-one is an organic compound that features a brominated thiophene ring attached to a cyclobutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one typically involves the bromination of thiophene followed by a cyclization reaction to form the cyclobutanone ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring. The cyclization can be achieved through various cyclization agents and conditions, often involving the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromothiophen-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group in the cyclobutanone ring.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)cyclobutan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutanone ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
3-(5-Bromothiophen-2-yl)cyclobutan-1-one can be compared with other similar compounds, such as:
3-(5-Chlorothiophen-2-yl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-(5-Iodothiophen-2-yl)cyclobutan-1-one:
3-(5-Methylthiophen-2-yl)cyclobutan-1-one: Features a methyl group, affecting its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclobutanone moiety, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUIPOBRXKCPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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